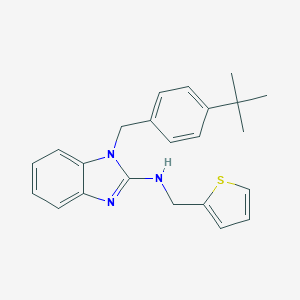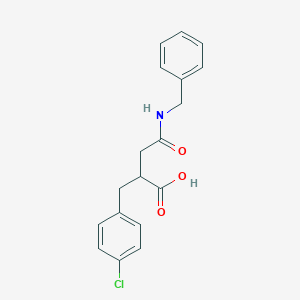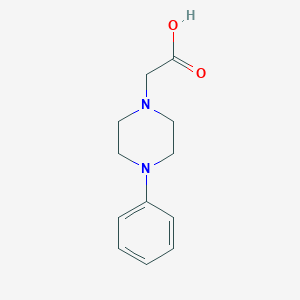![molecular formula C20H16N4O4 B226810 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226810.png)
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyrrolopyrimidine class of compounds. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells.
生化学的および生理学的効果
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
実験室実験の利点と制限
One of the advantages of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. Additionally, it has been shown to have potential as an anti-inflammatory and antiviral agent.
One of the limitations of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various types of cancer.
Another area of research could focus on its potential as an anti-inflammatory and antiviral agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various inflammatory and viral diseases.
Conclusion
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of potential applications as an anticancer, anti-inflammatory, and antiviral agent. While more research is needed to fully understand its mechanism of action and potential applications, it is a promising candidate for further study.
合成法
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is then cyclized to form the final product.
科学的研究の応用
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
特性
製品名 |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
分子式 |
C20H16N4O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N4O4/c1-21-16-12-23(14-8-4-3-5-9-14)18(17(16)19(25)22(2)20(21)26)13-7-6-10-15(11-13)24(27)28/h3-12H,1-2H3 |
InChIキー |
VFCLTTFORHNLJS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
正規SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

